1-(4-Chlorophenyl)-2-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-1-ethanone
Description
This compound is a bis-sulfanyl-substituted ethanone derivative featuring two 4-chlorophenyl groups. Its structure includes a central ethanone core flanked by two sulfanyl-ethyl chains, each terminating in a 4-chlorophenyl-2-oxoethyl moiety.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanylethylsulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2O2S2/c19-15-5-1-13(2-6-15)17(21)11-23-9-10-24-12-18(22)14-3-7-16(20)8-4-14/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMIMCJHHWECDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSCCSCC(=O)C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-2-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-1-ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Antimicrobial Activity
Research indicates that compounds with chlorophenyl and sulfanyl groups exhibit varying degrees of antimicrobial activity. For instance, derivatives with similar structures have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the sulfanyl group is particularly noteworthy, as it often enhances the compound's interaction with microbial enzymes.
Antioxidant Properties
The antioxidant potential of similar thiazole and triazole derivatives has been documented. These compounds demonstrated high radical scavenging activity, which suggests that this compound may also possess similar properties . The antioxidant activity is crucial in mitigating oxidative stress-related diseases.
Enzyme Inhibition
Compounds with structural similarities have been reported to inhibit key metabolic enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play vital roles in various physiological processes; thus, their inhibition could lead to therapeutic applications in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on a series of sulfanyl derivatives revealed that the compound exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The mechanism was attributed to the ability of the sulfanyl group to disrupt bacterial cell wall synthesis .
- Enzyme Inhibition Research : Another investigation focused on enzyme inhibition showed that compounds containing similar functional groups effectively inhibited AChE, suggesting potential use in neurodegenerative disease therapies .
Data Table: Biological Activities of Related Compounds
| Compound Name | Antimicrobial Activity | Antioxidant Activity | AChE Inhibition |
|---|---|---|---|
| Compound A | Moderate | High | Yes |
| Compound B | Strong | Moderate | Yes |
| This compound | Moderate to Strong | Potential | Yes |
Scientific Research Applications
Medicinal Applications
-
Antibacterial Activity
- Recent studies have demonstrated that derivatives of compounds similar to 1-(4-Chlorophenyl)-2-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-1-ethanone exhibit significant antibacterial properties against resistant strains of bacteria. For instance, a study highlighted the efficacy of certain hybrids against Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antibacterial agents from related structures .
-
Anticancer Research
- The compound has been investigated for its anticancer properties. A notable study screened a library of compounds for their effects on multicellular spheroids, revealing promising results for compounds with structural similarities to this compound. These findings suggest potential applications in cancer therapeutics, particularly in targeting specific cancer cell lines .
- Obesity Treatment
Material Science Applications
The unique structural features of this compound allow it to be utilized in the development of advanced materials. Its potential as a chiral auxiliary in asymmetric synthesis is noteworthy, as it can facilitate the formation of enantiomerically enriched products, which are crucial in pharmaceuticals and agrochemicals .
Data Tables
Case Study 1: Antibacterial Efficacy
In a study involving various synthesized compounds based on the structure of this compound, researchers found that several derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The testing was conducted using the agar disc-diffusion method, with results indicating effective inhibition zones.
Case Study 2: Anticancer Screening
A comprehensive screening of a drug library identified several compounds with structural similarities to this compound that demonstrated cytotoxic effects on various cancer cell lines. The study emphasized the importance of further exploration into these compounds for potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison with structurally related compounds is provided below, focusing on substituents, crystallographic data, and synthesis methods.
Isoquinoline Derivatives
- 1-(4-Chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone Structure: Replaces one sulfanyl-ethyl chain with a 3-phenylisoquinoline group. Crystallography: Crystallizes in a triclinic system ($P1$) with four independent molecules per asymmetric unit. Dihedral angles between the isoquinoline and 3-phenyl substituents vary (21.2°–36.5°), indicating conformational flexibility . Synthesis: Prepared via nucleophilic substitution between 1-mercapto-3-phenylisoquinoline and 2-bromo-1-(4-chlorophenyl)-2-phenylethanone in ethanol .
Oxadiazole Derivatives
- 1-(4-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone Structure: Features a 1,3,4-oxadiazole ring substituted with a furyl group. Molecular Weight: 320.747 g/mol, significantly lower than the target compound’s likely higher mass due to its extended sulfanyl chains .
Triazole Derivatives
- 1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone Structure: Incorporates a triazole ring linked to quinoline. Bioactivity Potential: Triazoles are known for hydrogen-bonding capabilities, which may improve solubility and biological interactions compared to the target compound’s aliphatic chains .
Sulfonyl and Chalcone Derivatives
- 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone Structure: Replaces sulfanyl with a sulfonyl group. Crystallography: Exhibits intermolecular hydrogen bonds (C–H···O), forming 2D networks. The sulfonyl group’s strong electron-withdrawing nature contrasts with the sulfanyl group’s nucleophilicity .
- 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Structural and Functional Analysis
Research Implications
- Material Science : The target compound’s sulfanyl chains may facilitate coordination chemistry or polymer cross-linking, unlike rigid aromatic derivatives .
- Crystallography : The target compound’s crystallization behavior remains unexplored; prior studies used SHELX software for refinement (R factor = 0.079 for related structures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
